molecular formula C5H10O4 B14489138 (2S)-2,3-Dihydroxy-3-methylbutanoic acid CAS No. 63903-90-2

(2S)-2,3-Dihydroxy-3-methylbutanoic acid

Cat. No.: B14489138
CAS No.: 63903-90-2
M. Wt: 134.13 g/mol
InChI Key: JTEYKUFKXGDTEU-GSVOUGTGSA-N
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Description

(2S)-2,3-Dihydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H10O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-Dihydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the use of ozonolysis, where alkenes are cleaved using ozone (O3) to produce carbonyl compounds. This reaction typically involves the formation of an ozonide intermediate, which is then treated with a reducing agent such as dimethyl sulfide or zinc to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale ozonolysis processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-Dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of carboxylic acids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles, resulting in the replacement of functional groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S)-2,3-Dihydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and other medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism by which (2S)-2,3-Dihydroxy-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Hydroxy-2H-chromene-2-carboxylic acid
  • (2S)-2-Hydroxyoctanoic acid
  • (2R, 3R)-Tartaric acid
  • (2S, 3S)-Tartaric acid

Uniqueness

What sets (2S)-2,3-Dihydroxy-3-methylbutanoic acid apart from similar compounds is its specific chiral configuration and the presence of both hydroxyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63903-90-2

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2S)-2,3-dihydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m1/s1

InChI Key

JTEYKUFKXGDTEU-GSVOUGTGSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)O)O

Canonical SMILES

CC(C)(C(C(=O)O)O)O

Origin of Product

United States

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